molecular formula C7H11NO3 B13832340 Methyl 2-propanamidoprop-2-enoate CAS No. 445396-91-8

Methyl 2-propanamidoprop-2-enoate

Cat. No.: B13832340
CAS No.: 445396-91-8
M. Wt: 157.17 g/mol
InChI Key: GJFWYWNVPMXHIK-UHFFFAOYSA-N
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Description

Methyl 2-propanamidoprop-2-enoate is a methyl ester derivative of 2-propanamidoprop-2-enoic acid, characterized by a propenoate (acrylate) backbone substituted with a propanamide group at the β-position. This structure confers unique physicochemical properties, including enhanced polarity due to the amide functionality, which facilitates hydrogen bonding and influences solubility, crystallinity, and reactivity.

Properties

CAS No.

445396-91-8

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-(propanoylamino)prop-2-enoate

InChI

InChI=1S/C7H11NO3/c1-4-6(9)8-5(2)7(10)11-3/h2,4H2,1,3H3,(H,8,9)

InChI Key

GJFWYWNVPMXHIK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-propanamidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 2-methylpropanamide under specific conditions. The reaction typically requires a catalyst, such as benzoyl peroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk polymerization techniques. This process uses vinyl acetate as a starting material, with acetic acid and benzoyl peroxide as initiators. The reaction is conducted in a solvent at a controlled temperature to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-propanamidoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 2-propanamidoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-propanamidoprop-2-enoate involves its interaction with various molecular targets. The compound can undergo hydrolysis to form acrylic acid and propanamide, which can then participate in further reactions. The pathways involved include nucleophilic attack on the ester or amide groups, leading to the formation of intermediate products .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
This compound Not provided C₇H₁₁NO₃ Ester, propanamide Potential polymer precursor, drug intermediate (inferred)
Methyl 2-methylprop-2-enoate 9010-88-2 C₅H₈O₂ Ester, methyl Polymer mixtures (e.g., coatings, adhesives)
Ethyl 2-methyl-2-(methylamino)propanoate 58743-30-9 C₇H₁₅NO₂ Ester, methylamino Specialty chemical (safety protocols in SDS)
(2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide 59512-17-3 C₁₃H₁₉NO Amide, branched alkyl Pharmaceutical impurity
Potassium 2-methylprop-2-enoate ethyl prop-2-enoate polymer 60860-70-0 C₉H₁₃KO₄ Polymer, carboxylate salt Ionic polymer for controlled release
Methyl 2-[hydroxy(pentafluorophenyl)methyl]prop-2-enoate Not provided C₁₁H₇F₅O₃ Ester, fluorinated aryl Specialty material (high thermal stability)

Functional Group Influence on Properties

  • Hydrogen Bonding: The propanamide group in this compound enables strong hydrogen bonding, enhancing crystallinity and thermal stability compared to non-amide esters like Methyl 2-methylprop-2-enoate. This aligns with studies showing that amides form robust supramolecular networks in crystals .
  • Polarity and Solubility: The amide group increases polarity, likely rendering the compound more soluble in polar solvents (e.g., water, ethanol) than its ester counterparts. In contrast, fluorinated derivatives (e.g., the pentafluorophenyl analog) exhibit lipophilicity, favoring organic solvents .
  • Reactivity: The acrylate backbone allows polymerization, but the amide substituent may alter reaction kinetics.

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